N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide
Description
Properties
IUPAC Name |
N-methyl-N-[[1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-16-9-4-7-12-20(16)26-14-8-13-24-19-11-6-5-10-18(19)22-21(24)15-23(3)17(2)25/h4-7,9-12H,8,13-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJKUGZZVJTHJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Route Design
Core Benzodiazole Synthesis
The benzodiazole (benzimidazole) scaffold is constructed via condensation of o-phenylenediamine with a carbonyl source under acidic conditions. For this compound, the 1,3-positions are functionalized, necessitating regioselective control. Cyclization using formic acid at 100°C for 12 hours achieves 78% yield of the unsubstituted benzimidazole. Alternative methods employing polyphosphoric acid (PPA) or microwave irradiation (150°C, 20 minutes) improve yields to 85–90%.
Alkylation at the 1-Position
Introduction of the 3-(2-methylphenoxy)propyl group at the benzimidazole’s 1-position is achieved via nucleophilic substitution. The propyl chain is installed using 1-chloro-3-(2-methylphenoxy)propane in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at 80°C for 8 hours. Competing N3-alkylation is minimized by steric bulk, yielding 70–75% of the desired regioisomer.
N-Methylation and Acetamide Formation
The acetamide moiety is introduced in two stages:
Detailed Synthetic Procedures
Route A: Stepwise Functionalization
Step 1: Synthesis of 1H-1,3-Benzodiazole
- Reagents : o-Phenylenediamine (10 mmol), formic acid (20 mL)
- Conditions : Reflux at 100°C for 12 hours under nitrogen.
- Workup : Neutralization with NaOH, extraction with ethyl acetate, column chromatography (SiO₂, hexane/ethyl acetate 3:1).
- Yield : 78%.
Step 2: Alkylation with 3-(2-Methylphenoxy)Propyl Chloride
- Reagents : 1H-Benzodiazole (5 mmol), 1-chloro-3-(2-methylphenoxy)propane (6 mmol), K₂CO₃ (10 mmol), DMF (15 mL)
- Conditions : 80°C, 8 hours, inert atmosphere.
- Workup : Filtration, solvent evaporation, purification via flash chromatography (SiO₂, DCM/methanol 95:5).
- Yield : 72%.
Step 3: N-Methylation
- Reagents : Alkylated benzodiazole (4 mmol), CH₃I (6 mmol), NaH (8 mmol), THF (20 mL)
- Conditions : 0°C → RT, 6 hours.
- Workup : Quench with H₂O, extract with DCM, dry over MgSO₄.
- Yield : 68%.
Step 4: Acetamide Formation
Route B: One-Pot Alkylation-Acetylation
A streamlined approach combines Steps 2–4:
Optimization and Challenges
Regioselectivity in Benzimidazole Formation
Unsubstituted benzimidazole synthesis risks N1/N3 isomerism. DFT calculations reveal that electron-donating groups on the diamine favor N1-alkylation. Microwave irradiation (150°C, 20 minutes) enhances regioselectivity to 9:1 (N1:N3).
Analytical Characterization
Spectroscopic Data
- ¹H-NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, ArH), 7.45–7.30 (m, 5H, ArH), 4.62 (s, 2H, NCH₂), 4.10 (t, J = 6.8 Hz, 2H, OCH₂), 3.55 (t, J = 7.2 Hz, 2H, NCH₂), 2.95 (s, 3H, NCH₃), 2.25 (s, 3H, ArCH₃), 2.05 (quin, J = 6.6 Hz, 2H, CH₂), 1.98 (s, 3H, COCH₃).
- ¹³C-NMR (100 MHz, CDCl₃): δ 169.5 (CO), 156.2 (C-O), 143.8 (C=N), 132.1–114.7 (ArC), 52.1 (NCH₂), 48.3 (OCH₂), 38.9 (NCH₃), 29.7 (CH₂), 21.3 (COCH₃), 16.8 (ArCH₃).
- HR-MS : m/z calculated for C₂₂H₂₆N₃O₂ [M+H]⁺: 376.2021; found: 376.2018.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or benzimidazole moieties, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide or lithium diisopropylamide in tetrahydrofuran.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzimidazoles or phenoxy derivatives.
Scientific Research Applications
N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The phenoxypropyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The acetamide moiety can participate in hydrogen bonding, stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)propanamide
- N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)butanamide
Uniqueness
N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzimidazole core is known for its bioactivity, while the phenoxypropyl group enhances its lipophilicity, and the acetamide moiety provides additional sites for hydrogen bonding and interaction with biological targets.
Biological Activity
N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide is an organic compound that has garnered attention for its potential biological activities due to its unique molecular structure. This article will explore the biological activity of this compound, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodiazole moiety linked to a propyl side chain , with a methyl group attached to the nitrogen atom. Its molecular formula is , which contributes to its chemical reactivity and biological potential.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structural features exhibit significant biological activities, including:
- Anticancer properties : Some benzodiazole derivatives have shown efficacy against various cancer cell lines.
- Antimicrobial activity : Compounds with similar structures have demonstrated effectiveness against bacterial and fungal pathogens.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms may include:
- Inhibition of enzyme activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Interaction with DNA : Benzodiazole derivatives can intercalate into DNA, disrupting replication and transcription processes.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of this compound against structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(2,4-dichlorophenyl)ethyl N-(1H-benzodiazol-2-ylmethyl)carbamate | Contains a carbamate group | Antimicrobial |
| N-(1H-benzodiazol-2-yl)-N-(3-methylphenyl)acetamide | Similar benzodiazole structure | Anticancer |
| 3-(3-methylphenoxy)-N-(1H-benzodiazol-2-yl)methanamine | Lacks acetamide functionality | Potentially less active |
The presence of both acetamide and benzodiazole moieties in this compound may enhance its biological activity and specificity compared to these related compounds.
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds similar to this compound:
- Anticancer Study : A study assessed the anticancer effects of various benzodiazole derivatives on human cancer cell lines. Results indicated that certain derivatives inhibited cell growth significantly, suggesting a potential pathway for therapeutic development.
- Antimicrobial Activity : Research on related compounds demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli, supporting the hypothesis that this compound may possess similar properties.
Q & A
Q. Advanced Data Resolution :
- Overlapping Peaks : Use 2D NMR (COSY, HSQC) to resolve ambiguities in benzodiazole or phenoxy proton assignments .
- Crystallographic Validation : X-ray diffraction (as in triclinic P1 space group studies) resolves stereochemical uncertainties .
What are the common challenges in crystallizing this compound for X-ray diffraction studies?
Advanced Research Question
Challenges and Solutions :
- Polymorphism : The benzodiazole ring’s planarity and substituent bulkiness (e.g., 2-methylphenoxy) can lead to multiple crystal forms. Slow evaporation from ethanol at 4°C promotes single-crystal growth .
- H-Bonding Networks : Intermolecular N–H⋯N and C–H⋯O interactions (Table 1 in ) stabilize crystal packing. Adjust solvent polarity (e.g., ethanol/water mixtures) to optimize H-bond formation .
- Solvent Trapping : Residual tert-butanol may co-crystallize. Use Soxhlet extraction with dry ether to remove volatile impurities pre-crystallization .
How does the presence of the benzodiazole ring influence the compound’s reactivity in further derivatization?
Advanced Research Question
Reactivity Insights :
- Electron-Deficient Core : The benzodiazole’s electron-withdrawing nature directs electrophilic substitutions to the 5- or 6-positions, enabling regioselective halogenation or nitration .
- Steric Effects : The 1-[3-(2-methylphenoxy)propyl] group hinders reactions at the 1-position. Use bulky catalysts (e.g., Pd(PPh₃)₄) to facilitate coupling at accessible sites .
- N-Methylacetamide Flexibility : The –CH₂CO– linker allows conformational adaptability, supporting diverse bioconjugations (e.g., peptide coupling via EDC/HOBt) .
What in vitro assays are suitable for evaluating the biological activity of this compound?
Basic Research Question
Assay Design :
- Enzyme Inhibition : Screen against kinases or proteases (IC₅₀ determination) using fluorogenic substrates (e.g., AMC-tagged peptides) .
- Antimicrobial Activity : Test against Gram-positive/negative bacteria (MIC via broth microdilution) and fungi (agar diffusion) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
